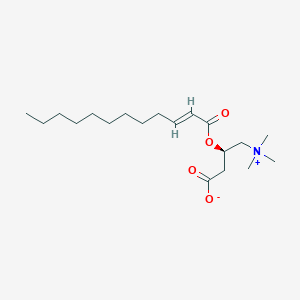
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne: is a chlorinated organic compound with the molecular formula C6Cl6 It is characterized by the presence of multiple chlorine atoms and a unique structure that includes both double and triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne can be synthesized through the chlorination of hexa-1,5-dien-3-yne. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are carefully optimized to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or aldehydes, while reduction can produce less chlorinated alkenes or alkanes.
Aplicaciones Científicas De Investigación
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into target molecules.
Biology: The compound’s chlorinated structure makes it a useful tool for studying the effects of chlorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne involves its interaction with molecular targets through its chlorinated structure. The chlorine atoms can participate in various chemical reactions, such as electrophilic addition and substitution, which can alter the properties of the target molecules. The compound’s unique structure allows it to interact with specific pathways and enzymes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
1,1,2,3,4,4-Hexachlorobutadiene: Another chlorinated compound with a similar structure but different reactivity.
1,1,2,3,4,5-Hexachlorocyclohexane: A chlorinated cyclohexane derivative with distinct chemical properties.
1,1,2,3,4,5-Hexachloropentadiene: A related compound with a different arrangement of chlorine atoms and double bonds.
Uniqueness: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne is unique due to its combination of double and triple bonds along with multiple chlorine atoms. This structure imparts specific reactivity and properties that distinguish it from other chlorinated compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research and industry.
Propiedades
Número CAS |
816-36-4 |
|---|---|
Fórmula molecular |
C6Cl6 |
Peso molecular |
284.8 g/mol |
Nombre IUPAC |
1,1,2,5,6,6-hexachlorohexa-1,5-dien-3-yne |
InChI |
InChI=1S/C6Cl6/c7-3(5(9)10)1-2-4(8)6(11)12 |
Clave InChI |
FPLAKXHVFGMRLT-UHFFFAOYSA-N |
SMILES canónico |
C(#CC(=C(Cl)Cl)Cl)C(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


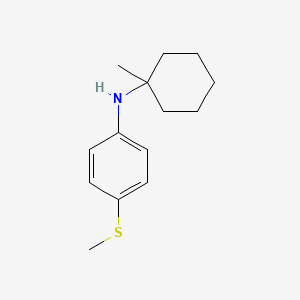

![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)

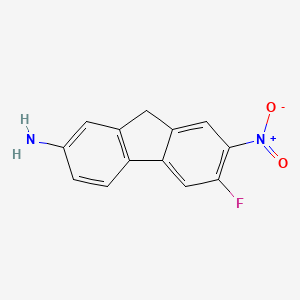

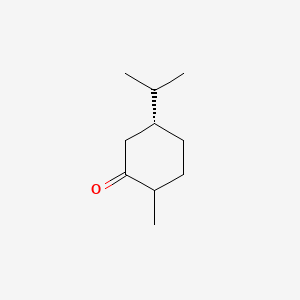

![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
methanone](/img/structure/B11942024.png)
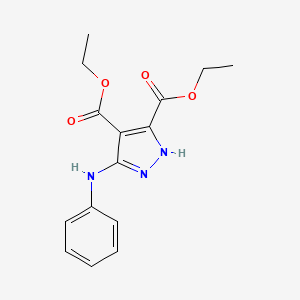
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
